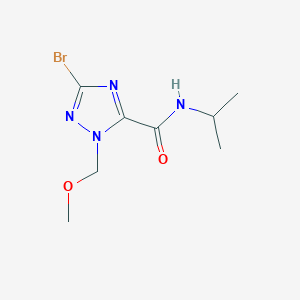

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

概要

説明

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, an isopropyl group, and a methoxymethyl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives.

Introduction of the Bromine Atom: Bromination of the triazole ring is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides in the presence of a base.

Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

化学反応の分析

Types of Reactions

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of substituted triazoles.

Oxidation Reactions: Formation of triazole oxides.

Reduction Reactions: Formation of triazole amines or alcohols.

科学的研究の応用

Basic Information

- IUPAC Name : 3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

- Molecular Formula : C₈H₁₃BrN₄O₂

- Molecular Weight : 207.03 g/mol

Structure

The compound features a triazole ring, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets.

Medicinal Chemistry

This compound has shown promise as an antimicrobial agent. Studies indicate that triazole derivatives possess antifungal and antibacterial properties. For instance:

- Antifungal Activity : Research has demonstrated that triazole compounds can inhibit the growth of fungal pathogens such as Candida albicans and Aspergillus species.

- Mechanism of Action : The compound may disrupt fungal cell membrane integrity or inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Agricultural Applications

In agriculture, triazole derivatives are utilized as fungicides. The specific compound can potentially be developed into a fungicide that targets crop diseases effectively:

- Fungicidal Activity : Preliminary studies suggest that similar triazoles can protect crops from fungal infections, thus enhancing yield and quality.

- Case Study : A recent trial involving a related triazole demonstrated significant reductions in disease incidence on wheat crops, suggesting potential applications for this compound in crop protection.

Material Science

The unique properties of this compound may also lead to applications in material science:

- Polymerization Agent : The compound could serve as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of materials.

- Case Study : Research on similar compounds has indicated improvements in polymer resilience under stress conditions when triazoles are incorporated into the polymer matrix.

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antifungal | Candida albicans | [PubChem] |

| Related Triazole | Fungicide | Wheat Fungal Pathogens | [Agricultural Study] |

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of triazoles showed that derivatives similar to this compound exhibited significant inhibition against Aspergillus niger. The study concluded that modifications to the triazole ring could enhance activity against resistant strains.

Case Study 2: Agricultural Application

Field trials using triazole-based fungicides demonstrated a marked reduction in leaf spot diseases in soybean crops. The application of these compounds resulted in a 30% increase in yield compared to untreated controls.

作用機序

The mechanism of action of 3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

3-Bromo-1H-1,2,4-triazole-5-carboxamide: Lacks the isopropyl and methoxymethyl groups.

N-Isopropyl-1H-1,2,4-triazole-5-carboxamide: Lacks the bromine and methoxymethyl groups.

1-(Methoxymethyl)-1H-1,2,4-triazole-5-carboxamide: Lacks the bromine and isopropyl groups.

Uniqueness

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

生物活性

3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a triazole derivative notable for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound's unique structure, featuring a bromine atom and various functional groups, positions it as a candidate for further pharmacological exploration.

Molecular Formula: C8H13BrN4O2

Molar Mass: 277.12 g/mol

CAS Number: 1706442-96-7

The triazole ring structure is critical for its biological activity, as it influences the compound's ability to interact with biological targets.

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antibacterial activity. A study highlighted that the introduction of bromine into the triazole structure enhances its antimicrobial efficacy against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The mechanism often involves inhibition of DNA-gyrase, a crucial enzyme for bacterial DNA replication .

Case Studies

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors within microbial cells. This binding can inhibit their function or disrupt critical metabolic pathways. For instance, the compound may act as an inhibitor of enzymes involved in nucleic acid synthesis or cell wall formation .

Research Applications

This compound is not only significant in microbiological research but also holds promise in medicinal chemistry:

- Drug Development : Its structural characteristics make it a potential lead compound for developing new antibiotics or antifungals .

- Agricultural Chemistry : Due to its biological activity, it may be explored for use in agrochemicals aimed at controlling plant pathogens .

Summary of Findings

| Property | Detail |

|---|---|

| Molecular Formula | C8H13BrN4O2 |

| Molar Mass | 277.12 g/mol |

| Antimicrobial Activity | Effective against Bacillus subtilis, S. aureus |

| Mechanism | Inhibition of DNA-gyrase; interference with ergosterol synthesis |

| Research Applications | Drug development; agricultural applications |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide, and what are their limitations?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Step 1 : Bromination of a triazole precursor (e.g., 1H-1,2,4-triazole-5-carboxylic acid derivatives) using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions to introduce the bromine atom at the 3-position .

- Step 2 : Methoxymethylation of the 1-position via alkylation with methoxymethyl chloride under basic conditions (e.g., NaH or K₂CO₃) .

- Step 3 : Coupling with isopropylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide .

Limitations : Low yields in bromination due to competing side reactions (e.g., over-bromination) and sensitivity of the methoxymethyl group to acidic conditions during purification .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and functional groups?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methoxymethyl group (δ ~3.3 ppm for OCH₃ and δ ~4.5–5.0 ppm for CH₂O), the isopropyl group (δ ~1.2–1.4 ppm for CH(CH₃)₂), and the triazole ring protons (δ ~8.0–9.0 ppm) .

- HRMS : Confirm molecular formula (C₉H₁₄BrN₅O₂) with precise mass matching .

- X-ray Crystallography : Resolves regiochemical ambiguity in the triazole ring and confirms substitution patterns .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxymethyl group and degradation of the triazole ring .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis and avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while minimizing impurities?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 h vs. 24 h) and improves regioselectivity in bromination steps (reported for similar triazole derivatives) .

- Flow Chemistry : Enables precise control of bromine stoichiometry to reduce side products .

- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% MeCN/H₂O) to isolate the target compound from brominated byproducts .

Q. What in silico strategies are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target enzymes (e.g., kinase or protease binding pockets) using AutoDock Vina or Schrödinger Suite to prioritize in vitro assays .

- QSAR Modeling : Correlate substituent effects (e.g., bromine electronegativity, methoxymethyl hydrophobicity) with bioactivity data from analogous triazole carboxamides .

- ADMET Prediction : Use SwissADME or ADMETlab to assess pharmacokinetic liabilities (e.g., CYP450 inhibition, blood-brain barrier permeability) .

Q. How can contradictions in reported biological activity data for similar triazole carboxamides be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to validate potency variations due to cell-specific uptake .

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., de-brominated or hydrolyzed derivatives) that may contribute to conflicting results .

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported biological targets .

特性

IUPAC Name |

5-bromo-2-(methoxymethyl)-N-propan-2-yl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4O2/c1-5(2)10-7(14)6-11-8(9)12-13(6)4-15-3/h5H,4H2,1-3H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPBFOGQTQQYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC(=NN1COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。